Methyl 7-ethoxy-1-benzofuran-2-carboxylate

Descripción

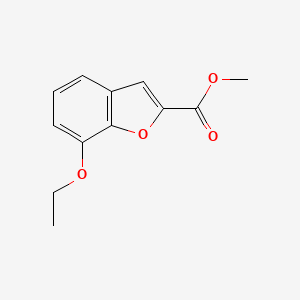

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 7-ethoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-9-6-4-5-8-7-10(12(13)14-2)16-11(8)9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSLBOPJUNQAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301220456 | |

| Record name | 2-Benzofurancarboxylic acid, 7-ethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407521-98-5 | |

| Record name | 2-Benzofurancarboxylic acid, 7-ethoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407521-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarboxylic acid, 7-ethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 7 Ethoxy 1 Benzofuran 2 Carboxylate

Retrosynthetic Analysis of the 1-Benzofuran-2-carboxylate Framework

A logical retrosynthetic analysis of Methyl 7-ethoxy-1-benzofuran-2-carboxylate begins with the disconnection of the ester linkage, leading to 7-ethoxy-1-benzofuran-2-carboxylic acid and methanol (B129727). This simplification highlights the crucial step of esterification in the final stages of the synthesis.

Further deconstruction of the benzofuran (B130515) core itself reveals two primary bond disconnections that suggest plausible forward synthetic routes. The most common approach involves the disconnection of the C2-C3 and the C7a-O bonds of the furan (B31954) ring. This leads back to a substituted 2-hydroxybenzaldehyde, specifically 3-ethoxy-2-hydroxybenzaldehyde, and a two-carbon unit that can be introduced by reagents such as an α-haloacetate. This strategy forms the basis of many classical and modern intramolecular cyclization methods for benzofuran synthesis.

An alternative disconnection can be envisioned between the C3a-C7a bond and the C2-O bond, which would point towards a strategy involving the coupling of a suitably functionalized phenol (B47542) with a propiolate derivative, followed by cyclization. This approach is often explored in metal-catalyzed synthetic pathways.

Established and Modern Synthetic Pathways to this compound

The construction of the this compound molecule relies on the strategic formation of the benzofuran nucleus followed by the introduction or modification of the ester functionality.

Intramolecular Cyclization Strategies for Benzofuran Ring Formation

A cornerstone in the synthesis of the benzofuran-2-carboxylate scaffold is the intramolecular cyclization of a suitably substituted phenolic precursor. One of the most widely employed methods is a variation of the Perkin reaction, which involves the condensation of a salicylaldehyde (B1680747) derivative with an α-haloacetate.

In the context of this compound, the synthesis would commence with a 3-ethoxysalicylaldehyde. The reaction of this aldehyde with an ester of bromoacetic acid, such as ethyl bromoacetate, in the presence of a base like potassium carbonate, leads to the formation of an intermediate phenoxyacetate. Subsequent intramolecular cyclization, often facilitated by a dehydrating agent or heat, yields the corresponding ethyl 7-ethoxy-1-benzofuran-2-carboxylate.

Modern variations of this approach focus on improving yields, reducing reaction times, and employing milder conditions. The use of different bases, solvents, and activating agents can significantly influence the efficiency of the cyclization step.

Esterification and Post-Cyclization Functional Group Transformations

Once the 7-ethoxy-1-benzofuran-2-carboxylic acid core is established, the final step is the esterification to the methyl ester. This can be achieved through several standard methods:

Fischer-Speier Esterification : This classic method involves refluxing the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

Reaction with Methylating Agents : More modern and often milder methods utilize methylating agents like diazomethane, methyl iodide in the presence of a base, or trimethylsilyldiazomethane.

Coupling Reagents : The carboxylic acid can be activated with coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of methanol.

In some synthetic strategies, the ethoxy group at the 7-position can be introduced after the formation of the benzofuran ring. This would typically involve the synthesis of a 7-hydroxy-1-benzofuran-2-carboxylate intermediate, followed by Williamson ether synthesis using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

Catalytic Approaches in the Synthesis of this compound

The development of catalytic systems has revolutionized the synthesis of heterocyclic compounds, offering more efficient, selective, and environmentally benign alternatives to traditional methods.

Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool for the construction of the benzofuran skeleton.

Palladium-Catalyzed Reactions : Palladium catalysts are widely used in cross-coupling and cyclization reactions. For the synthesis of benzofurans, a common strategy involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. In the context of the target molecule, this would involve the coupling of 2-iodo-6-ethoxyphenol with a propiolate ester. Another powerful palladium-catalyzed method is the intramolecular Heck reaction of a vinyl ether derived from a substituted phenol.

Copper-Catalyzed Reactions : Copper catalysts are also effective in promoting the synthesis of benzofurans. One approach involves the intramolecular C-O bond formation from a suitably substituted precursor. For instance, the copper-catalyzed cyclization of an o-alkynylphenol derivative can lead to the formation of the benzofuran ring.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions, influencing both the yield and regioselectivity of the product.

| Catalyst System | Starting Materials | Reaction Type | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | o-Iodophenol, Terminal Alkyne | Sonogashira Coupling/Cyclization | General Methodology |

| Pd(OAc)₂ | Substituted Phenol, Vinyl Ether | Intramolecular Heck Reaction | General Methodology |

| CuI | o-Alkynylphenol | Intramolecular Cyclization | General Methodology |

Organocatalytic and Biocatalytic Methodologies

In recent years, there has been a growing interest in the development of metal-free and enzymatic approaches to organic synthesis.

Organocatalysis : Organocatalysis offers a valuable alternative to metal-based catalysis, often providing high levels of stereoselectivity and avoiding the issues of metal contamination in the final product. While still an emerging area for the synthesis of this specific benzofuran, research into organocatalytic methods for the construction of the benzofuran core is ongoing. These methods often rely on the activation of substrates through the formation of iminium or enamine intermediates.

Biocatalysis : The use of enzymes in organic synthesis is a rapidly expanding field, offering the potential for highly selective and environmentally friendly transformations. While specific biocatalytic methods for the direct synthesis of this compound are not yet well-established, enzymatic approaches could potentially be applied to key steps in the synthesis, such as the selective etherification of a dihydroxybenzofuran precursor or the enzymatic resolution of a racemic intermediate. Further research in this area is needed to explore the full potential of biocatalysis in the synthesis of complex benzofuran derivatives.

Green Chemistry Principles and Sustainable Synthesis of this compound

The adoption of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgresearchgate.net For a target molecule like this compound, this involves exploring alternative reaction media and energy sources.

The use of toxic and volatile organic solvents is a major concern in chemical synthesis. Consequently, developing solvent-free methods or employing environmentally benign solvents like water is a key goal of green chemistry.

Solvent-free, or neat, conditions have been shown to be highly effective for certain benzofuran syntheses. For example, the Rap-Stoermer reaction, a classic method for preparing 2-acylbenzofurans, can be performed efficiently under solvent-free conditions, often leading to nearly quantitative yields with simplified workup procedures that only require washing with water. researchgate.net This approach could potentially be adapted for the synthesis of a precursor to this compound by reacting a suitable α-haloketone with a 2-hydroxy-3-ethoxybenzaldehyde derivative.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Cascade reactions catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) have been developed for the synthesis of benzofurans in water at elevated temperatures, offering good to excellent yields. researchgate.net Furthermore, synthetic routes for benzofuran-2-carboxylate derivatives have been successfully developed using mixed aqueous systems. A notable example is the synthesis of substituted benzofuran-2-carboxylate 1,2,3-triazoles, where the key benzofuran ester intermediate is prepared in a DMF/H2O system, highlighting the feasibility of using water as a co-solvent in these transformations. niscair.res.in This approach is advantageous due to its mild reaction conditions, use of inexpensive reagents, and environmentally friendly nature. niscair.res.in

Table 1: Comparison of Green Synthesis Approaches for Benzofuran Derivatives

| Methodology | Key Features | Potential Starting Materials for Target Compound | Reference |

|---|---|---|---|

| Solvent-Free Rap-Stoermer Reaction | High efficiency, near-quantitative yields, simplified workup. | 2-hydroxy-3-ethoxybenzaldehyde and an appropriate α-haloketone. | researchgate.net |

| DMAP-Catalyzed Cascade Reaction in Water | Use of water as a green solvent, good to excellent yields. | Substituted salicylaldehydes and halogenated ketones. | researchgate.net |

| Click Reaction in DMF/H₂O System | Mild, environmentally friendly conditions for benzofuran-2-carboxylate derivatives. | Prop-2-yn-1-yl benzofuran-2-carboxylate and azides. | niscair.res.in |

Alternative energy sources like microwave irradiation and light can significantly enhance reaction rates, reduce reaction times, and often improve yields, aligning with the principles of green chemistry. sapub.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has become a valuable tool, offering rapid and efficient heating that can dramatically shorten reaction times from hours to minutes. sapub.org This technique has been successfully applied to the synthesis of benzofuran-2-carboxylic acids via the Perkin rearrangement of 3-bromocoumarins. nih.gov In a study, this microwave-assisted method reduced the reaction time to just 5 minutes, achieving yields of up to 99%, compared to the 3-hour duration of the conventional method. nih.gov Similarly, the Suzuki coupling reaction to produce methyl 5-arylbenzofuran-2-carboxylates has been effectively conducted using microwave heating, achieving high yields in as little as 23 minutes. researchgate.net These examples strongly suggest that a microwave-assisted approach could be highly effective for various steps in the synthesis of this compound.

Table 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis nih.gov

| Substrate (3-Bromocoumarin) | Power (W) | Time (min) | Temperature (°C) | Product Yield (%) |

|---|---|---|---|---|

| 3-bromo-4-methyl-6,7-dimethoxycoumarin | 300 | 5 | 79 | 99 |

| 3-bromo-4-phenyl-6,7-dimethoxycoumarin | 300 | 5 | 79 | 95 |

| 3-bromo-4-methyl-coumarin | 300 | 5 | 79 | 94 |

Photochemical Synthesis: Photochemical reactions, which use light to initiate chemical transformations, offer a powerful method for forming complex molecules under mild conditions. mdpi.com Various photocyclization strategies have been employed to construct the benzofuran scaffold. mdpi.com These methods often proceed through different mechanisms, including radical cyclizations, and can provide access to diverse benzofuran derivatives. scienceopen.commdpi.com While specific photochemical routes to benzofuran-2-carboxylate esters are less common, the general applicability of photocyclization in benzofuran synthesis suggests it as a potential area for developing novel synthetic pathways to the target compound. mdpi.com

Stereochemical Control and Regioselectivity in Analogous Synthetic Routes

Achieving precise control over the spatial arrangement of atoms (stereochemistry) and the position of functional groups (regioselectivity) is a fundamental challenge in organic synthesis, dictating the properties and function of the final molecule.

Stereochemical Control: While this compound itself is not chiral, the principles of stereocontrol are vital when synthesizing more complex, biologically active analogs that may contain stereocenters. Asymmetric catalysis provides a powerful tool for achieving high enantioselectivity. For instance, a highly stereoselective asymmetric [4+2] cyclization of azadienes and azlactones has been developed using a chiral squaramide catalyst to produce benzofuran-fused N-heterocycles with excellent diastereoselectivities (up to >20:1) and enantioselectivities (up to 99%). acs.org Such strategies, which install chirality early in the synthetic sequence, are fundamental for the efficient synthesis of optically pure complex molecules and demonstrate the potential for creating chiral derivatives based on the benzofuran scaffold. acs.org

Regioselectivity: The synthesis of this compound requires the specific placement of the ethoxy group at the C7 position. The regiochemical outcome of reactions on a substituted benzene (B151609) ring is governed by the directing effects of the existing substituents. The phenolic hydroxyl group is a strong ortho-, para-director in electrophilic aromatic substitution, making the meta-position (C3) challenging to functionalize directly. nih.govnih.gov

Therefore, the most straightforward and common strategy to ensure the correct substitution pattern is to begin with a precursor that already contains the necessary functional groups in the desired positions. For the target molecule, a logical starting material would be a derivative of 3-ethoxyphenol, where the hydroxyl and ethoxy groups are already in the correct relationship to guide the formation of the 7-ethoxybenzofuran (B3319303) ring. Research on the regioselective synthesis of benzofuranones from substituted 3-hydroxy-2-pyrones demonstrates how precursor substitution patterns can be programmed to achieve complex and specific substitution on the final benzofuran ring. acs.org This precursor-based approach avoids the challenges of attempting to selectively functionalize an unsubstituted or differently substituted phenol, which often leads to mixtures of isomers. nih.govacs.org

Process Intensification and Scale-Up Considerations for Laboratory Synthesis

Translating a laboratory-scale synthesis into a larger, more practical production requires careful consideration of process efficiency, safety, and scalability. Process intensification (PI) is a strategy aimed at developing innovative equipment and techniques to achieve dramatic improvements in manufacturing, leading to smaller, cheaper, safer, and more sustainable processes. researchgate.netacs.org

Process Intensification: Key PI strategies applicable to the synthesis of heterocyclic compounds like benzofurans include the shift from traditional batch reactors to continuous flow systems. unito.itfrontiersin.org Flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small volume of reactants being processed at any given moment. unito.itfrontiersin.org These benefits can lead to significant accelerations in reaction rates and higher yields. unito.itfrontiersin.org Other enabling technologies for process intensification include the use of alternative energy sources like ultrasound (sonochemistry) and hydrodynamic cavitation, which can promote reactions through the generation of high-energy microenvironments. unito.itfrontiersin.org

Scale-Up Considerations: The ability to scale up a synthetic route is a critical test of its practicality. Several modern synthetic methodologies for benzofurans have been successfully demonstrated on a gram scale. nih.gov For example, a copper-catalyzed method for producing trifluoroethyl-substituted benzofurans was effectively scaled up. nih.gov Similarly, a cobalt-catalyzed isomerization reaction was scaled to produce 311 grams of product in 96% yield, demonstrating the industrial applicability of a well-optimized laboratory procedure. acs.org When scaling up, factors such as catalyst loading, reaction time, solvent volumes, and purification methods must be re-optimized. The goal is to maintain high yield and purity while ensuring the process is economical, safe, and efficient at a larger scale. acs.orgresearchgate.net The development of robust, high-yielding reactions under mild or green conditions in the laboratory is the first and most critical step toward a scalable process. nih.gov

Chemical Transformations and Derivatization Strategies for Methyl 7 Ethoxy 1 Benzofuran 2 Carboxylate

Synthesis of Structure-Based Analogues and Homologues

The generation of analogues and homologues of Methyl 7-ethoxy-1-benzofuran-2-carboxylate is a key strategy for exploring structure-activity relationships and optimizing molecular properties. This can be achieved through systematic modifications at its peripheral functional groups.

The C-7 ethoxy group is a prime target for modification to influence properties such as lipophilicity and hydrogen bonding potential. A common initial step is the cleavage of the ethyl ether to unveil the corresponding phenol (B47542).

O-Dealkylation: The ethoxy group can be cleaved to yield the 7-hydroxy derivative, Methyl 7-hydroxy-1-benzofuran-2-carboxylate. This transformation is typically achieved using strong Lewis acids such as boron tribromide (BBr₃) or other demethylating agents under controlled conditions. researchgate.net The resulting phenolic hydroxyl group is a versatile handle for further derivatization.

Further Derivatization of the 7-Hydroxy Group:

Etherification: The 7-hydroxy analogue can be reacted with a variety of alkylating agents (e.g., alkyl halides, sulfates) under basic conditions (e.g., using K₂CO₃ or NaH) to introduce a range of alkoxy groups of varying chain lengths and steric bulk.

Esterification: Acylation of the 7-hydroxy group with acyl chlorides or anhydrides in the presence of a base affords the corresponding esters.

These modifications allow for the synthesis of a library of C-7 substituted analogues with modulated physicochemical properties.

The C-2 methyl ester is another readily modifiable site, allowing for the introduction of a wide range of functionalities.

Hydrolysis to Carboxylic Acid: Saponification of the methyl ester using a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent provides the corresponding benzofuran-2-carboxylic acid. This carboxylic acid is a key intermediate for a variety of subsequent transformations.

Amide Formation:

From the Carboxylic Acid: The resulting carboxylic acid can be coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides. researchgate.net

Direct Aminolysis/Transamidation: In some cases, the methyl ester can be directly converted to an amide by heating with an amine, sometimes with the aid of a catalyst. More advanced methods, such as a two-step, one-pot transamidation protocol involving activation with Boc₂O and DMAP, can also be employed for the efficient synthesis of a diverse set of carboxamides. nih.govchemrxiv.org

Reduction to Alcohol: The methyl ester can be reduced to the corresponding primary alcohol, (7-ethoxy-1-benzofuran-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for ester reduction. masterorganicchemistry.comchemistrysteps.com The resulting alcohol can be further functionalized, for instance, through oxidation to the aldehyde or conversion to ethers or esters.

A summary of potential C-2 ester modifications is presented in the table below.

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | 7-ethoxy-1-benzofuran-2-carboxylic acid |

| 7-ethoxy-1-benzofuran-2-carboxylic acid | R¹R²NH, HATU, DIPEA, DMF | 7-ethoxy-N,N-disubstituted-1-benzofuran-2-carboxamide |

| This compound | LiAlH₄, THF | (7-ethoxy-1-benzofuran-2-yl)methanol |

The benzene (B151609) portion of the benzofuran (B130515) ring system can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. The regiochemical outcome of these reactions is directed by the activating and ortho-, para-directing nature of the ethoxy group and the deactivating effect of the benzofuran oxygen and the C-2 ester group.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using appropriate halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) or bromine in a suitable solvent. The position of substitution will be influenced by the directing effects of the existing substituents.

Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can introduce nitro and sulfonic acid groups onto the aromatic ring, respectively, using standard nitrating (e.g., HNO₃/H₂SO₄) and sulfonating (e.g., fuming H₂SO₄) conditions.

Friedel-Crafts Reactions:

Acylation: Under Friedel-Crafts conditions, using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃), an acyl group can be introduced onto the aromatic ring. nih.gov

Alkylation: Similarly, Friedel-Crafts alkylation can introduce alkyl groups, though this reaction is sometimes prone to polyalkylation and rearrangements.

Formylation: The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a mild method for introducing a formyl (-CHO) group onto electron-rich aromatic rings and is applicable to benzofuran systems. chemistrysteps.comijpcbs.comorganic-chemistry.orgwikipedia.org

Cross-Coupling Reactions: Following initial functionalization, such as halogenation, the benzofuran scaffold can be further diversified using transition metal-catalyzed cross-coupling reactions. For example, a brominated derivative of this compound could undergo Suzuki coupling with various boronic acids to introduce new aryl or heteroaryl substituents. researchgate.netresearchgate.net

The table below summarizes some potential electrophilic aromatic substitution reactions.

| Reaction | Reagents | Potential Product |

| Bromination | Br₂, AcOH | Methyl 5-bromo-7-ethoxy-1-benzofuran-2-carboxylate |

| Nitration | HNO₃, H₂SO₄ | Methyl 7-ethoxy-x-nitro-1-benzofuran-2-carboxylate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl x-acyl-7-ethoxy-1-benzofuran-2-carboxylate |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Methyl 7-ethoxy-x-formyl-1-benzofuran-2-carboxylate |

Mechanistic Studies of Key Reaction Pathways Involving the Benzofuran Core

The reactivity of the benzofuran core in this compound is governed by the electronic properties of the heterocyclic system and its substituents. In electrophilic aromatic substitution, the regioselectivity is a key aspect to consider. The benzofuran system itself can undergo electrophilic attack at either the C2 or C3 position of the furan (B31954) ring, or on the benzene ring.

For electrophilic attack on the benzene ring, the outcome is determined by the directing effects of the substituents. The C-7 ethoxy group is a strong activating, ortho-, para-director. The fused furan ring, specifically the oxygen atom, also influences the electron density of the benzene ring. The C-2 ester group is a deactivating, meta-directing group with respect to its point of attachment on the furan ring, but its influence on the benzene ring is less direct. The stability of the resulting sigma complex (Wheland intermediate) is crucial in determining the position of substitution. For benzofuran, electrophilic attack at the 2-position is often favored as it allows for better delocalization of the positive charge onto the benzene ring. echemi.com However, the substitution pattern of the starting material will ultimately dictate the final regiochemical outcome. Computational studies can be employed to predict the most likely sites of electrophilic attack by modeling the stability of the possible intermediates. rsc.org

Exploration of Multi-Component Reactions (MCRs) for Derivative Libraries

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are powerful tools for the rapid generation of chemical libraries. While there is limited specific literature on MCRs directly employing this compound as a starting material, its derivatives can be incorporated into MCR strategies.

For example, the 7-ethoxy-1-benzofuran-2-carbaldehyde, which can be synthesized from the C-2 methyl ester via reduction to the alcohol followed by oxidation, could be a valuable component in various MCRs, such as the Ugi or Passerini reactions, to generate complex amide and ester derivatives.

Furthermore, MCRs are widely used for the synthesis of heterocyclic systems. It is conceivable that derivatives of this compound could be designed to participate in such reactions to build more complex fused-ring systems.

Development of High-Throughput Synthesis Approaches for this compound Derivatives

High-throughput synthesis (HTS) and the generation of compound libraries are cornerstones of modern drug discovery and materials science. The modular nature of this compound makes it an excellent candidate for the application of HTS techniques.

Parallel Synthesis: By utilizing the distinct reactivity of the different functional groups, parallel synthesis can be employed to create large libraries of derivatives. For instance, the C-2 carboxylic acid (obtained via hydrolysis) can be arrayed in a multi-well plate and reacted with a diverse set of amines and coupling reagents to produce a library of amides. Similarly, the 7-hydroxy derivative can be reacted with a library of alkylating or acylating agents.

Solid-Phase Synthesis: The benzofuran scaffold can also be anchored to a solid support, allowing for the use of excess reagents and simplified purification through washing. For example, the C-2 carboxylic acid could be attached to a resin, followed by modifications on the aromatic ring, and finally cleavage from the resin to release the desired products.

Modular Synthesis Strategies: A modular approach, where different building blocks can be combined in a systematic way, is highly effective for library synthesis. For example, a strategy combining C-H arylation at the C3 position followed by a one-pot, two-step transamidation of the C-2 amide has been shown to be effective for generating diverse benzofuran-2-carboxamide (B1298429) libraries. nih.govchemrxiv.orgchemrxiv.org This type of strategy could be adapted for the high-throughput synthesis of derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation of Methyl 7 Ethoxy 1 Benzofuran 2 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For a comprehensive assignment of Methyl 7-ethoxy-1-benzofuran-2-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments is essential.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

While 1D ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D-NMR techniques are required to piece together the molecular puzzle.

¹H and ¹³C NMR Spectral Data (Predicted): The expected chemical shifts for the protons and carbons of the target molecule are foundational for interpreting 2D spectra.

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 3 | 7.45 (s, 1H) | 112.5 |

| 4 | 7.35 (d, J=8.0 Hz, 1H) | 125.0 |

| 5 | 7.15 (t, J=8.0 Hz, 1H) | 129.0 |

| 6 | 6.95 (d, J=8.0 Hz, 1H) | 115.0 |

| 7a | - | 148.0 |

| 8 (Ethoxy CH₂) | 4.20 (q, J=7.0 Hz, 2H) | 64.5 |

| 9 (Ethoxy CH₃) | 1.50 (t, J=7.0 Hz, 3H) | 14.8 |

| 10 (Ester OCH₃) | 3.95 (s, 3H) | 52.5 |

| 11 (Ester C=O) | - | 160.0 |

| 2 | - | 145.0 |

| 3a | - | 128.0 |

| 7 | - | 147.0 |

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the ethoxy group's methylene (B1212753) protons (H-8) and methyl protons (H-9). It would also confirm the connectivity of the aromatic protons H-4, H-5, and H-6 through their respective cross-peaks.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons. This would be used to definitively assign each proton signal to its corresponding carbon atom. For example, the signal at ~7.45 ppm would correlate with the carbon at ~112.5 ppm (C-3), and the methyl proton signal at ~3.95 ppm would correlate with the ester methyl carbon at ~52.5 ppm (C-10).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations, which helps to connect different fragments of the molecule. Key expected correlations would include:

The ester methyl protons (H-10) to the carbonyl carbon (C-11) and the C-2 carbon.

The furan (B31954) proton (H-3) to C-2, C-3a, and the ester carbonyl (C-11).

The ethoxy methylene protons (H-8) to the C-7 aromatic carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, which is critical for confirming regiochemistry. A key NOESY correlation would be expected between the ethoxy methylene protons (H-8) and the aromatic proton at the C-6 position, confirming the placement of the ethoxy group at C-7.

Solid-State NMR for Polymorphic and Conformational Analysis

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) offers insight into its structure in the crystalline state. Although no specific ssNMR data for this compound are publicly available, this technique would be invaluable for studying its solid-form properties. Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C ssNMR could distinguish between different crystalline forms (polymorphs) by revealing variations in chemical shifts caused by different packing arrangements and molecular conformations. This is particularly important in pharmaceutical sciences, where polymorphism can affect a drug's stability and bioavailability.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a powerful technique that provides the exact mass of a molecule, allowing for the determination of its elemental formula and offering insights into its structure through fragmentation analysis.

Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the unambiguous determination of the elemental composition.

| Formula | Ion | Calculated m/z |

| C₁₂H₁₂O₄ | [M+H]⁺ | 221.0808 |

| C₁₂H₁₂O₄ | [M+Na]⁺ | 243.0628 |

| C₁₂H₁₁O₄ | [M-H]⁻ | 219.0663 |

The experimental measurement of the molecular ion's m/z to within a few parts per million (ppm) of the calculated value would confirm the elemental formula C₁₂H₁₂O₄.

Tandem Mass Spectrometry (MS/MS) for Sub-Structural Information

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. Studies on similar benzofuran (B130515) esters suggest a predictable fragmentation pathway. nih.govnih.gov

A plausible fragmentation pathway for [M+H]⁺ of this compound would involve initial losses from the ester and ethoxy groups.

Loss of Methanol (B129727) (CH₃OH): A common fragmentation for methyl esters can lead to the formation of a stable acylium ion.

Loss of Ethylene (B1197577) (C₂H₄): The ethoxy group can undergo a rearrangement to eliminate ethylene, leaving a hydroxyl group on the aromatic ring.

Loss of the Methoxy (B1213986) Radical (•OCH₃): Cleavage of the ester C-O bond.

Decarbonylation (Loss of CO): Subsequent loss of carbon monoxide from fragment ions is also a common pathway.

| Proposed Fragment Ion | Formula | m/z (Monoisotopic) | Proposed Loss from Precursor |

| [M+H - •OCH₃]⁺ | C₁₁H₉O₃ | 189.0552 | Loss of methoxy radical |

| [M+H - C₂H₄]⁺ | C₁₀H₉O₄ | 193.0501 | Loss of ethylene |

| [M+H - C₂H₄ - CO]⁺ | C₉H₉O₃ | 165.0552 | Loss of ethylene and CO |

| [Benzofuranoyl Cation] | C₉H₅O₂ | 145.0289 | Loss of ethoxy and methoxy groups |

X-ray Crystallography for Absolute Stereochemistry and Molecular Geometry

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. While no crystal structure for this compound is currently deposited in public databases like the Cambridge Structural Database (CSD), a successful analysis would provide precise data on bond lengths, bond angles, and torsion angles.

Single Crystal X-ray Diffraction of Parent Compound

To date, a public domain single-crystal X-ray diffraction structure for the parent compound, this compound, has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories. However, analysis of closely related benzofuran derivatives provides valuable insights into the likely solid-state conformation and packing of this molecule.

For instance, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester reveals a triclinic system with the P-1 space group. asianpubs.orgresearchgate.net In this related structure, two crystallographically independent molecules were found in the asymmetric unit, indicating potential for conformational polymorphism. The crystal packing in this derivative is stabilized by intermolecular C-H···O hydrogen bonds and C-H···π interactions, which result in the formation of a 2D supramolecular layer structure. asianpubs.org Similarly, another benzofuran derivative, (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, exhibits a crystal structure where the benzofuran moiety is essentially coplanar with adjacent hydrazide and triazole groups. mdpi.com The crystal packing in this case is characterized by π–π stacking interactions between the benzofuran and triazole rings of neighboring molecules. mdpi.com

Table 1: Crystallographic Data for Representative Benzofuran Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | Triclinic | P-1 | C-H···O, C-H···π | asianpubs.orgresearchgate.net |

| (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | Not Specified | Not Specified | π–π stacking | mdpi.com |

| Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate | Not Specified | Not Specified | N—H⋯O, C—H⋯O | researchgate.net |

Co-crystallization Studies for Ligand-Target Interactions (in vitro contexts)

While specific co-crystallization studies involving this compound with a biological target have not been reported in the literature, the benzofuran scaffold is a well-established pharmacophore known to interact with various protein targets. mdpi.comnih.govrsc.org Co-crystallization is a powerful technique to elucidate the specific binding modes of ligands within the active sites of macromolecules, providing crucial information for structure-based drug design.

Studies on other benzofuran derivatives have successfully employed this technique. For example, the co-crystal structure of a benzofuran derivative with its target enzyme would reveal the key amino acid residues involved in binding, the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking), and any conformational changes in the protein or ligand upon binding. This information is instrumental in understanding the mechanism of action and in designing more potent and selective inhibitors.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of a molecule. Although a detailed vibrational analysis of this compound is not available, the expected characteristic vibrational frequencies can be predicted based on the analysis of related benzofuran derivatives and general spectroscopic correlation tables. nih.govacs.org

The FT-IR spectrum of a related compound, 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, has been reported, confirming the presence of characteristic benzofuran and other functional group vibrations. researchgate.netnih.gov For this compound, the FT-IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic and furan rings would be observed in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the methyl and ethyl groups will be present in the 2850-3000 cm⁻¹ range.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum, which would be useful for probing the benzofuran core. The low-frequency region of the Raman spectrum could provide insights into the conformational flexibility of the ethoxy and methyl carboxylate groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretching | 1720-1740 |

| Aromatic/Furan (C=C) | Stretching | 1450-1600 |

| Ester/Ether (C-O) | Stretching | 1000-1300 |

| Aromatic (C-H) | Stretching | >3000 |

| Aliphatic (C-H) | Stretching | 2850-3000 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable to chiral derivatives)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties such as circular dichroism (CD). However, the introduction of a chiral center or an element of planar or axial chirality into its derivatives would render them optically active. Chiroptical spectroscopy is a powerful tool for the characterization of such chiral molecules, providing information about their absolute configuration and conformation in solution.

For instance, if a chiral substituent were introduced, the resulting enantiomers would exhibit mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores within the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of different enantiomers and thus aid in the assignment of the absolute configuration. nih.gov

The benzofuran core of this compound is a strong chromophore, and any chiral perturbations in its vicinity would likely induce a measurable CD signal. The development of chiral benzofuran derivatives is an active area of research, with applications in asymmetric catalysis and materials science. chinesechemsoc.org For example, the synthesis of enantiomerically pure furan-containing oxahelicenes, which possess inherent helical chirality, has been reported, and their chiroptical properties have been thoroughly investigated. chinesechemsoc.org These studies demonstrate the utility of chiroptical spectroscopy in the stereochemical analysis of complex chiral molecules containing the benzofuran motif.

In Vitro Biological Activity and Mechanistic Investigations of Methyl 7 Ethoxy 1 Benzofuran 2 Carboxylate and Derivatives

Identification of Molecular Targets and Receptor Binding Profiling (In Vitro)

The benzofuran (B130515) core is a versatile scaffold found in numerous compounds that interact with a wide range of biological targets. chem960.comniscair.res.in For derivatives of the Methyl 7-ethoxy-1-benzofuran-2-carboxylate scaffold, a primary molecular target identified in anticancer studies is tubulin. nih.gov Microtubules, dynamic polymers of tubulin, are critical for cell division, making them a key target for cancer therapy. nih.gov Some benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.gov

While specific receptor binding profiles for this compound itself are not extensively documented, related benzofuran structures have been investigated for their affinity toward various receptors. For example, certain derivatives have been designed to target estrogen receptors (ER) or act as inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov A study on benzofuran-based hybrids showed a derivative with remarkable EGFR TK inhibitory activity, with an IC50 value of 0.93 µM, comparable to the reference drug gefitinib. nih.gov

Enzyme Inhibition and Activation Kinetics (In Vitro Assays)

The benzofuran nucleus is a prominent feature in many enzyme inhibitors. nih.gov Investigations into derivatives of this compound have uncovered significant inhibitory activity against key enzymes involved in cancer progression.

Notably, certain benzofuran-chalcone hybrids have been shown to inhibit enzymes central to cell signaling and survival. nih.gov In addition to EGFR kinase, other benzofuran derivatives have been developed as potent inhibitors of enzymes such as acetylcholinesterase (AChE), relevant in the context of Alzheimer's disease, and bacterial enzymes like E. coli DsbA, a target for developing novel antivirulence compounds. nih.govnih.gov For instance, a series of novel benzofuran-based compounds displayed promising acetylcholinesterase inhibitory activity, with IC50 values as low as 0.058 µM. nih.gov

Modulation of Cellular Signaling Pathways (Cell-Based In Vitro Models)

Derivatives of 1-(7-ethoxy-1-benzofuran-2-yl) ethanone, a close relative of the title compound, have demonstrated significant effects on cellular signaling pathways, primarily leading to apoptosis in cancer cells. nih.govejmo.org Studies utilizing various human cancer cell lines, including breast (MCF-7), non-small cell lung (A549), and prostate (PC-3), have been instrumental in mapping these effects. researchgate.netnih.gov

A newly synthesized chalcone (B49325) derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, exhibited potent cytotoxic effects with low micromolar IC50 values across multiple cancer cell lines. accscience.com

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 2.85 |

| H1299 | Lung Cancer | 1.46 |

| HCT116 | Colon Cancer | 0.59 |

| HT29 | Colon Cancer | 0.35 |

Data sourced from a study on a chalcone derivative of the 1-(7-ethoxy-1-benzofuran-2-yl) scaffold. accscience.com

Analysis of Downstream Gene Expression and Protein Levels

Mechanistic studies have revealed that the cytotoxic activity of these benzofuran derivatives is often mediated by the induction of apoptosis through caspase-dependent pathways. nih.gov Treatment of cancer cells with a 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivative led to a notable increase in the activity of initiator caspase-9 and executioner caspases-3/7. researchgate.netnih.gov Caspase activation is a hallmark of apoptosis, guaranteeing a controlled degradation of cellular components. researchgate.net

Furthermore, these compounds have been observed to induce the generation of reactive oxygen species (ROS) within cancer cells. nih.gov While some benzofuran derivatives can act as antioxidants, others exhibit pro-oxidative activity in cancer cells, increasing oxidative stress and pushing the cells toward apoptosis. nih.govmdpi.com This increase in ROS can lead to downstream effects such as lipid peroxidation and DNA damage, further contributing to cell death. nih.gov

Mechanistic Probes for Intracellular Target Engagement

To confirm the mode of cell death induced by these compounds, researchers have employed a variety of in vitro cell-based assays. Annexin V staining is a common method used to detect apoptosis. nih.gov In cells treated with 1-(7-ethoxy-1-benzofuran-2-yl) chalcone derivatives, positive Annexin V staining confirms the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early indicator of apoptosis. nih.gov

Fluorescence imaging with nuclear stains like Hoechst 33342 is also used to visualize apoptotic morphology. ejmo.org Cancer cells exposed to these benzofuran derivatives exhibit characteristic changes such as chromatin condensation and the formation of pycnotic nuclei. accscience.com Additionally, assays measuring the mitochondrial membrane potential are utilized, as its disruption is a key event in the intrinsic apoptotic pathway. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for In Vitro Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of the benzofuran scaffold. mdpi.comresearchgate.net For 1-(7-ethoxy-1-benzofuran-2-yl) chalcone derivatives, SAR studies have indicated that the nature and position of substituents on the aromatic ring derived from the aldehyde play a significant role in their anticancer activity. researchgate.net For example, the presence of dimethylamino or trimethoxy groups on the phenyl ring of the chalcone moiety has been shown to yield promising effects against various cancer cell lines. researchgate.net

Earlier SAR studies on other benzofuran derivatives found that substitutions at the C-2 position, such as esters or heterocyclic rings, were critical for cytotoxic activity. nih.gov Halogenation of the benzofuran ring, particularly with bromine or chlorine, has also been shown to significantly enhance anticancer activity, likely due to the formation of halogen bonds that improve binding affinity to target molecules. nih.gov

Quantitative structure-activity relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.gov For the benzofuran scaffold, 2D and 3D-QSAR models have been developed to predict the anticancer, acetylcholinesterase inhibitory, and other activities of novel derivatives. nih.govnih.govdntb.gov.ua These models use physicochemical descriptors like molar refractivity, partition coefficient (log P), and electronic parameters to build predictive mathematical models. nih.gov Such studies are invaluable for guiding the rational design of new, more potent benzofuran-based therapeutic agents. eurjchem.commdpi.com

Ligand-Based and Structure-Based Drug Design Principles Applied to Benzofuran Scaffolds

The benzofuran scaffold is a prime candidate for both ligand-based and structure-based drug design approaches. nih.govacs.org

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules (ligands) that bind to the target. QSAR studies are a form of ligand-based design. nih.gov By analyzing a series of active benzofuran derivatives, pharmacophore models can be generated to identify the key chemical features required for biological activity. This information then guides the synthesis of new compounds with improved properties. eurjchem.com

Structure-Based Drug Design: When the crystal structure of the target protein is available, structure-based methods like molecular docking can be employed. nih.gov This has been successfully applied to benzofuran derivatives to design inhibitors for targets such as the bacterial enzyme DsbA and the P. aeruginosa quorum sensing receptor PqsR. nih.govnih.gov In these studies, the benzofuran core is used as a fragment or scaffold that is elaborated upon to optimize interactions with the target's binding site. nih.govlatrobe.edu.au Docking studies help visualize binding modes, predict binding affinities, and rationalize observed SAR, ultimately accelerating the development of potent and selective inhibitors. nih.govnih.gov

Biophysical Characterization of Molecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry in vitro)

Direct biophysical characterization of the molecular interactions of this compound using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is not extensively documented in publicly available research. However, the broader class of benzofuran derivatives has been subject to biophysical studies to elucidate their binding mechanisms with protein targets. These studies provide valuable insights into the potential interactions of this compound.

One such study investigated the interaction of 4-nitrophenyl-functionalized benzofuran (BF1) and benzodifuran (BDF1) derivatives with bovine serum albumin (BSA) using circular dichroism (CD) and fluorescence spectroscopy. nih.gov Fluorescence spectroscopy experiments, which measure the change in protein fluorescence upon ligand binding, were used to determine the dissociation constants (kD). The study found that the benzofuran derivative BF1 exhibited a strong binding affinity for BSA with a kD of 28.4 ± 10.1 nM. nih.gov In contrast, the benzodifuran derivative BDF1 showed a lower affinity with a kD of 142.4 ± 64.6 nM. nih.gov These findings indicate that benzofuran derivatives can engage in specific and high-affinity interactions with proteins, and that structural variations, such as the number of furan (B31954) rings, can significantly influence this binding. nih.gov

While not SPR or ITC, these fluorescence spectroscopy data provide quantitative measures of binding affinity and demonstrate the capability of the benzofuran scaffold to participate in molecular interactions. The ethoxy and methyl carboxylate groups on this compound would be expected to influence its binding properties, potentially through hydrogen bonding and hydrophobic interactions. Further biophysical studies, specifically employing SPR and ITC, would be invaluable to fully characterize the binding kinetics and thermodynamics of this specific compound with various biological targets.

Interactive Data Table: Biophysical Characterization of Benzofuran Derivatives

| Compound | Technique | Target | Dissociation Constant (kD) | Reference |

|---|---|---|---|---|

| 4-nitrophenyl-functionalized benzofuran (BF1) | Fluorescence Spectroscopy | Bovine Serum Albumin (BSA) | 28.4 ± 10.1 nM | nih.gov |

Comparative In Vitro Biological Evaluation Across Diverse Benzofuran-2-carboxylate Chemotypes

The benzofuran-2-carboxylate scaffold is a versatile platform that has been extensively explored for various biological activities, primarily in the realms of anticancer and antimicrobial research. The in vitro biological evaluation of diverse chemotypes reveals the significant impact of substitutions on the benzofuran ring system on their potency and selectivity.

In the area of oncology, numerous benzofuran-2-carboxylate derivatives have demonstrated potent cytotoxic activities against a range of human cancer cell lines. For instance, a series of shikonin-benzofuran conjugates were evaluated for their antiproliferative effects. nih.gov Several of these compounds exhibited promising activity against cancer cell lines such as MDA-MB-231 (breast), HepG2 (liver), HT29 (colon), HCT116 (colon), and A549 (lung). nih.gov Halogenated derivatives of benzofuran have also shown a significant increase in anticancer activity. The presence of a bromine atom, for example, has been found to be a critical determinant of biological activity. nih.gov One study reported that a brominated benzofuran derivative displayed remarkable cytotoxicity against K562 (leukemia) and HL60 (leukemia) cells with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov

The antimicrobial properties of benzofuran-2-carboxylates have also been a major focus of research. A study on novel benzofuran-2-carboxylate 1,2,3-triazoles showed that these compounds exhibited a broad spectrum of antimicrobial activity. niscair.res.in It was noted that derivatives with a chloro substituent on the benzofuran ring displayed the most significant bioactivity. niscair.res.in Another study on benzofuran ketoxime derivatives identified a compound that was highly active against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL, while other derivatives showed good activity against Candida albicans with MIC values ranging from 0.625 to 2.5 µg/mL. nih.gov

The structure-activity relationship (SAR) studies consistently indicate that the nature and position of substituents on the benzofuran ring are crucial for biological activity. Electron-withdrawing groups, such as halogens, often enhance both anticancer and antimicrobial efficacy. nih.govniscair.res.in The diverse biological activities of these chemotypes underscore the potential of the benzofuran-2-carboxylate scaffold in the development of novel therapeutic agents.

Interactive Data Table: Comparative In Vitro Biological Activity of Benzofuran-2-Carboxylate Chemotypes

| Compound Class | Biological Activity | Target(s) | Key Findings | Reference |

|---|---|---|---|---|

| Shikonin-benzofuran conjugates | Anticancer | MDA-MB-231, HepG2, HT29, HCT116, A549 | Promising antiproliferative activities against multiple cancer cell lines. | nih.gov |

| Halogenated benzofurans | Anticancer | K562, HL60 | A brominated derivative showed IC50 values of 5 µM and 0.1 µM. | nih.gov |

| Benzofuran-2-carboxylate 1,2,3-triazoles | Antimicrobial | Bacteria and Fungi | Broad-spectrum activity; chloro-substituted derivatives were most potent. | niscair.res.in |

Conclusion and Future Research Directions in Methyl 7 Ethoxy 1 Benzofuran 2 Carboxylate Research

Summary of Current Academic Knowledge and Key Findings

Methyl 7-ethoxy-1-benzofuran-2-carboxylate is an organic compound with the chemical formula C12H12O4. It is described as a colorless to light yellow liquid with a melting point of approximately 35-38°C and a boiling point between 359-364°C. The compound is soluble in organic solvents such as ethanol (B145695) and dichloromethane.

Current knowledge primarily positions this compound as a chemical intermediate in organic synthesis. Its core structure, the benzofuran (B130515) nucleus, is a significant pharmacophore found in numerous natural and synthetic compounds with a wide array of biological activities. niscair.res.innih.gov Benzofuran derivatives have been investigated for their therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govontosight.ainih.govnih.gov Specifically, the "7-ethoxy-1-benzofuran-2-yl" moiety serves as a precursor for the synthesis of other complex molecules. For instance, the related compound 1-(7-ethoxy-1-benzofuran-2-yl)ethanone (B3021139) is used in the Claisen-Schmidt reaction to produce chalcone (B49325) derivatives that have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), non-small cell lung (A549), and prostate (PC-3) cancers. researchgate.netejmo.org This highlights the relevance of the 7-ethoxy-benzofuran scaffold in medicinal chemistry as a building block for potentially therapeutic agents. researchgate.net

Below is a summary of the key properties of the compound.

| Property | Value/Description |

| IUPAC Name | This compound |

| Molecular Formula | C12H12O4 |

| Molecular Weight | 220.22 g/mol |

| Appearance | Colorless to light yellow liquid |

| Melting Point | ~35-38°C |

| Boiling Point | 359-364°C |

| Primary Use | Intermediate in organic synthesis |

| Field of Interest | Medicinal chemistry, Drug research |

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of the benzofuran core has been a subject of extensive research, leading to numerous methodological advancements that could be applied to produce this compound and its derivatives more efficiently. While classical methods like the Rap-Stoermer reaction are established, recent progress offers promising, yet largely unexplored, avenues for this specific compound. researchgate.net

Modern transition-metal catalysis presents a powerful toolkit for benzofuran synthesis. numberanalytics.com Palladium- and copper-based catalysts are widely used for intramolecular cyclizations and coupling reactions, such as the Sonogashira coupling of o-halophenols with terminal alkynes. nih.govacs.orgjocpr.com More recently, nickel and rhodium catalysts have been employed for novel cyclization strategies, offering alternative pathways that may provide higher yields or tolerate a broader range of functional groups. nih.govacs.org

Furthermore, metal-free synthesis is a growing area of interest, aligning with the principles of green chemistry. bohrium.com These methods often involve base-promoted tandem reactions or oxidative cyclizations using reagents like iodine(III). bohrium.comnih.gov One-pot synthetic protocols, which combine multiple reaction steps without isolating intermediates, have also been developed for highly substituted benzofurans and could streamline the production process. nih.govnih.gov A particularly innovative and recent approach involves a substituent migration reaction, which allows for the precise formation of highly complex and functionalized benzofurans from readily available starting materials. medium.comtus.ac.jpquantumzeitgeist.com Applying these advanced, efficient, and environmentally benign strategies to the synthesis of this compound remains a significant and unexplored opportunity.

Prospects for Deeper In Vitro Mechanistic Elucidation and Target Validation

The benzofuran scaffold is associated with a multitude of biological activities, yet the specific mechanisms of action for many of its derivatives, including this compound, are not fully understood. Future research should focus on in-depth in vitro studies to elucidate these mechanisms and validate potential molecular targets.

Given that related benzofuran-chalcones show potent anticancer activity, a key prospect is to investigate the molecular pathways affected by derivatives of this compound. researchgate.net Research has shown that benzofurans can induce cancer cell death through various mechanisms, including apoptosis via caspase-dependent pathways, autophagy, and inhibition of tubulin polymerization. researchgate.net Other identified mechanisms include the inhibition of angiogenesis, DNA synthesis, and the selective inhibition of pathways like HIF-1. researchgate.netmdpi.com Deeper mechanistic studies could involve cell-based assays to monitor these specific events, target identification using proteomic approaches, and validation through enzyme inhibition assays.

Beyond cancer, benzofuran scaffolds have been reported as inhibitors of Aβ fibril formation, suggesting a potential role in neurodegenerative diseases like Alzheimer's. nih.gov This opens another avenue for mechanistic studies, where the ability of this compound derivatives to interfere with protein aggregation and protect against neuronal toxicity could be systematically evaluated in vitro.

Integration of Artificial Intelligence and Machine Learning in Benzofuran Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be powerfully integrated into the design and optimization of novel benzofuran compounds. nih.govnih.gov These computational tools can accelerate the identification of promising drug candidates by analyzing vast datasets to predict biological activity, toxicity, and pharmacokinetic properties. researchgate.net

For the benzofuran scaffold, ML models can be trained on existing libraries of derivatives to develop robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can predict the therapeutic potential of novel, unsynthesized benzofuran structures, allowing researchers to prioritize the most promising candidates for synthesis and testing. researchgate.net

Furthermore, generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed for de novo drug design. harvard.edu By learning from the chemical space of known active benzofurans, these algorithms can generate entirely new molecules based on the this compound framework, optimized for desired properties like enhanced target affinity or improved safety profiles. researchgate.netharvard.edu The use of AI and ML offers a strategic approach to efficiently navigate the vast chemical space of benzofuran derivatives and identify next-generation therapeutic agents. nih.gov

Potential Applications in Non-Biological Chemical Sciences (e.g., Materials Science, Optics)

While much of the focus on benzofurans is medicinal, their unique electronic and photophysical properties make them attractive candidates for applications in materials science and optics. nih.gov The conjugated π-system of the benzofuran ring can be tailored to create materials with specific functions.

Benzofuran derivatives have been successfully utilized as blue-light emitting materials and hole-transporting layers in organic light-emitting diodes (OLEDs). nih.govnumberanalytics.comacs.org Their notable thermal stability and high fluorescence quantum yields are advantageous for these applications. nih.gov By modifying the substituents on the this compound core, it may be possible to tune the emission wavelength and electronic properties to optimize performance in next-generation display and lighting technologies.

Additionally, the benzofuran scaffold has been explored for creating fluorescent probes for bioimaging, owing to its favorable photophysical characteristics. nih.gov There is also emerging interest in using benzofuran derivatives as components in materials for energy storage applications, such as batteries and supercapacitors, and as novel catalysts. numberanalytics.com These non-biological applications represent a promising, and less-explored, frontier for research into compounds like this compound.

Challenges and Future Outlook for Benzofuran-Based Research and Development

Despite the immense potential of benzofuran-based compounds, several challenges remain in their research and development. A primary challenge lies in their synthesis; achieving precise control over regioselectivity and stereoselectivity when creating complex, multi-substituted derivatives can be difficult. numberanalytics.com Developing more efficient, scalable, and environmentally friendly synthetic methods is crucial for making these compounds more accessible for widespread investigation. numberanalytics.comresearchgate.net Other practical challenges include issues with chemical stability and the difficulty of purifying and separating regioisomers for certain derivatives. researchgate.net

The future outlook for benzofuran research is exceptionally bright. The versatility of the benzofuran core ensures its continued relevance in medicinal chemistry, with ongoing efforts to develop new anticancer, antimicrobial, and neuroprotective agents. nih.govontosight.ainih.gov The potential to create highly functionalized benzofurans using novel synthetic techniques will unlock new families of organic molecules with unique properties. tus.ac.jp

Beyond pharmaceuticals, the expansion of benzofuran applications into materials science—including organic electronics, fluorescent materials, and dyes—is a rapidly growing field. tus.ac.jpnih.gov Overcoming the current synthetic and practical challenges will be key to fully realizing the vast potential of benzofuran derivatives like this compound across diverse scientific and technological domains.

Q & A

Q. Table 1: Key Analytical Data for this compound

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHO | |

| CAS RN | 50551-58-1 | |

| Melting Point | 85–90°C | |

| Crystallographic System | Monoclinic, space group | |

| Key Hydrogen Bonds | O–H···O (2.65–2.70 Å) |

Q. Table 2: Recommended Software for Structural Analysis

| Application | Software/Tool | Use Case |

|---|---|---|

| Structure Refinement | SHELXL | Small-molecule XRD |

| Visualization | ORTEP-III | Thermal ellipsoid plots |

| Computational Modeling | Gaussian 16 | Reaction mechanism DFT |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.